

Spectroscopic Profile of Isopropyl Stearate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl Stearate*

Cat. No.: *B089787*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl stearate**, a widely used excipient and emollient in the pharmaceutical and cosmetic industries. This document details the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of **isopropyl stearate**, presented in a clear and structured format to facilitate its use in research, quality control, and formulation development.

Chemical Structure and Properties

Isopropyl stearate is the ester of isopropyl alcohol and stearic acid. Its chemical structure is characterized by a long C18 saturated fatty acid chain attached to an isopropyl group.

- IUPAC Name: propan-2-yl octadecanoate^[1]
- CAS Number: 112-10-7^{[1][2][3]}
- Molecular Formula: C₂₁H₄₂O₂^[1]
- Molecular Weight: 326.56 g/mol

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **isopropyl stearate** is characterized by the prominent absorption

bands of the ester functional group.

Data Presentation: IR Spectrum of Isopropyl Stearate

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2925	C-H stretch (alkane)	Strong
~2855	C-H stretch (alkane)	Strong
~1738	C=O stretch (ester)	Strong
~1465	C-H bend (alkane)	Medium
~1377	C-H bend (isopropyl)	Medium
~1170	C-O stretch (ester)	Strong
~1110	C-O stretch (ester)	Strong

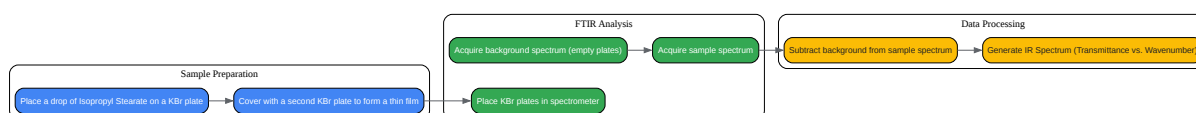
Note: The peak positions are approximate and can vary slightly based on the experimental conditions.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A typical experimental protocol for obtaining the FTIR spectrum of liquid **isopropyl stearate** is as follows:

- **Sample Preparation:** A small drop of neat **isopropyl stearate** is placed directly onto the surface of a potassium bromide (KBr) salt plate. A second KBr plate is then carefully placed on top to create a thin liquid film.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean KBr plates is recorded first and automatically subtracted from the sample spectrum.
- **Parameters:**

- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Mode: Transmittance or Absorbance.



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Experimental workflow for FTIR analysis of **Isopropyl Stearate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the structural elucidation and purity assessment of **isopropyl stearate**.

Data Presentation: ^1H NMR Spectrum of Isopropyl Stearate

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
~4.98	Septet	1H	-CH(CH ₃) ₂	~6.3
~2.25	Triplet	2H	-CH ₂ -C=O	~7.5
~1.60	Quintet	2H	-CH ₂ -CH ₂ -C=O	~7.5
~1.25	Multiplet	28H	-(CH ₂) ₁₄ -	-
~1.21	Doublet	6H	-CH(CH ₃) ₂	~6.3
~0.88	Triplet	3H	-CH ₃	~6.9

Note: Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS) at 0 ppm and can be influenced by the solvent used.

Data Presentation: ¹³C NMR Spectrum of Isopropyl Stearate

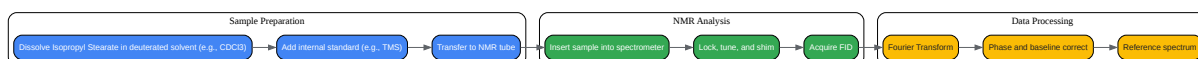
Chemical Shift (δ , ppm)	Assignment
~173.3	C=O
~67.5	-CH(CH ₃) ₂
~34.5	-CH ₂ -C=O
~31.9	-(CH ₂) _n -
~29.7 - ~29.1	-(CH ₂) _n -
~25.0	-CH ₂ -CH ₂ -C=O
~22.7	-CH ₂ -CH ₃
~21.8	-CH(CH ₃) ₂
~14.1	-CH ₃

Note: The ^{13}C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ^1H and ^{13}C NMR spectra of **isopropyl stearate**:

- **Sample Preparation:** Approximately 10-20 mg of **isopropyl stearate** for ^1H NMR (or 50-100 mg for ^{13}C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform- d (CDCl_3), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used. PubChem notes that a Varian A-60 was used for some historical data.
- **Data Acquisition:**
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope. Proton decoupling is applied to simplify the spectrum.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.



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Experimental workflow for NMR analysis of **Isopropyl Stearate**.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile molecules like **isopropyl stearate**.

Data Presentation: Mass Spectrum of Isopropyl Stearate (Electron Ionization)

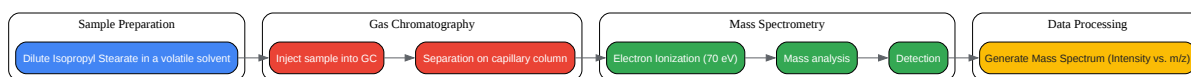
m/z	Relative Intensity (%)	Assignment
326	< 5	[M] ⁺ (Molecular Ion)
284	~15	[M - C ₃ H ₆] ⁺ (McLafferty rearrangement)
267	~10	[M - OC ₃ H ₇] ⁺
102	~20	[C ₅ H ₁₀ O ₂] ⁺
88	~30	[C ₄ H ₈ O ₂] ⁺
60	~25	[C ₃ H ₈ O] ⁺
43	100	[C ₃ H ₇] ⁺ (Base Peak)
41	~40	[C ₃ H ₅] ⁺

Note: The relative intensities are approximate and can vary between instruments. The NIST WebBook and PubChem provide mass spectral data for **isopropyl stearate**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

A standard protocol for the GC-MS analysis of **isopropyl stearate** is as follows:

- Sample Preparation: A dilute solution of **isopropyl stearate** is prepared in a volatile organic solvent such as hexane or ethyl acetate.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the compound.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400.



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Experimental workflow for GC-MS analysis of **Isopropyl Stearate**.

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References

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- 2. Isopropyl stearate [webbook.nist.gov]
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